molecular formula C9H11NO2S B8115495 (4-Acetylphenyl)(imino)(methyl)-l6-sulfanone

(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone

Cat. No.: B8115495
M. Wt: 197.26 g/mol
InChI Key: OHKVZMFIECIUCU-UHFFFAOYSA-N
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Description

(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone is a chemical compound that features an acetylphenyl group bonded to an imino group and a sulfanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetylphenyl)(imino)(methyl)-l6-sulfanone typically involves the reaction of 4-acetylphenylamine with formaldehyde and a sulfur-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 5°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the type of reaction and the reagents used .

Mechanism of Action

The mechanism of action of (4-Acetylphenyl)(imino)(methyl)-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4-Acetylphenyl)(imino)(methyl)-l6-sulfanone include:

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biological Activity

(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Functional Groups : It contains an acetyl group, an imino group, and a sulfonamide moiety.
  • Molecular Formula : C11H12N2O2S.

Research indicates that this compound may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission and metabolic processes.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial growth by targeting folate synthesis pathways. Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.

Anticancer Properties

Research has indicated that sulfonamide derivatives can possess anticancer activity. For example, compounds with sulfonamide groups have been studied for their ability to induce apoptosis in cancer cells by modulating signaling pathways. The specific effects of this compound on cancer cell lines require further investigation.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial properties of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain derivatives, suggesting a promising avenue for further exploration of this compound in this area.
  • Anticancer Activity :
    • In vitro studies involving related sulfonamide compounds have demonstrated cytotoxic effects on several cancer cell lines. These studies highlight the potential of this compound as a candidate for anticancer drug development.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundContains acetyl and sulfonamide groupsPotential antimicrobial and anticancer activity
SulfanilamideBasic sulfonamide structureWell-documented antibacterial properties
4-AminobenzenesulfonamideSimilar to sulfanilamideAntibacterial and diuretic effects

Properties

IUPAC Name

1-[4-(methylsulfonimidoyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-7(11)8-3-5-9(6-4-8)13(2,10)12/h3-6,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKVZMFIECIUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=N)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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